Lipoicacid

Description

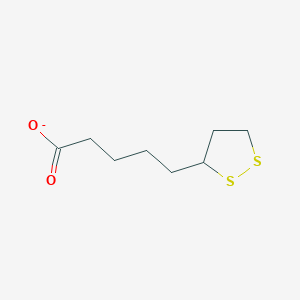

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dithiolan-3-yl)pentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c9-8(10)4-2-1-3-7-5-6-11-12-7/h7H,1-6H2,(H,9,10)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBQKNBQESQNJD-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13O2S2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62-46-4 |

Source

|

| Record name | 5-(1,2-dithiolan-3-yl)valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Lipoic Acid's Mechanism of Action in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common thread weaving through the complex pathologies of these disorders is the central role of oxidative stress, mitochondrial dysfunction, neuroinflammation, and metal dyshomeostasis. Alpha-lipoic acid (LA), a naturally occurring disulfide compound, has emerged as a promising therapeutic agent due to its multifaceted mechanism of action that targets these core pathological pillars. This technical guide provides an in-depth exploration of the molecular mechanisms through which lipoic acid exerts its neuroprotective effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanisms of Lipoic Acid in Neuroprotection

Lipoic acid's neuroprotective properties stem from a combination of direct and indirect actions:

-

Potent Antioxidant Activity: LA and its reduced form, dihydrolipoic acid (DHLA), form a powerful redox couple. They directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, LA contributes to the regeneration of other key endogenous antioxidants, such as glutathione (B108866), vitamin C, and vitamin E, amplifying the cell's overall antioxidant capacity.

-

Mitochondrial Bioenergetic Support: As an essential cofactor for mitochondrial dehydrogenase complexes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, LA plays a critical role in cellular energy metabolism. By improving mitochondrial function, LA helps to counteract the bioenergetic deficits observed in neurodegenerative diseases.

-

Modulation of Pro-inflammatory Signaling: LA has been shown to attenuate neuroinflammatory processes by inhibiting the activation of pro-inflammatory transcription factors like NF-κB. This leads to a reduction in the production of inflammatory cytokines and other inflammatory mediators.

-

Metal Chelation: Lipoic acid can chelate redox-active transition metals such as iron and copper.[1] By binding to these metals, LA can prevent their participation in Fenton reactions, a major source of damaging hydroxyl radicals in the brain.[2]

-

Activation of the Nrf2-ARE Pathway: A key mechanism of LA's protective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. This pathway upregulates the expression of a wide array of antioxidant and detoxification enzymes, bolstering the cell's intrinsic defense mechanisms.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from various studies investigating the effects of lipoic acid in models of neurodegeneration and in clinical trials.

Table 1: Effects of Lipoic Acid on Cognitive and Motor Function

| Disease Model/Population | Treatment Regimen | Outcome Measure | Result | Reference |

| Alzheimer's Disease Patients (mild dementia) | 600 mg/day LA for 48 months | ADAS-Cog Score | +1.2 points/year (slower progression) | [3][4] |

| Alzheimer's Disease Patients (mild dementia) | 600 mg/day LA for 48 months | MMSE Score | -0.6 points/year (slower decline) | [3][4] |

| Alzheimer's Disease Patients with Insulin Resistance | 600 mg/day LA | MMSE Score | Significant improvement in 43% of patients | [5][6] |

| MPTP-induced Parkinsonian Mice | Not specified | Forelimb Step Length | Significantly increased | [7] |

| MPTP-induced Parkinsonian Mice | Not specified | Suspension Time | Significantly increased | [7] |

| 6-OHDA-induced Parkinsonian Rats | 100 mg/kg LA | Apomorphine-induced Rotations | Significantly attenuated | [8] |

Table 2: Effects of Lipoic Acid on Pathological Markers

| Disease Model | Treatment Regimen | Marker | Result | Reference |

| P301S Tau Transgenic Mice | High-dose LA | Tau Hyperphosphorylation | Significantly inhibited | [9] |

| P301S Tau Transgenic Mice | High-dose LA | Iron Overload | Significantly blocked | [9] |

| 3xTg-AD Mice | LA treatment | [3-¹³C]lactate levels | Restored to levels of non-transgenic mice | [10] |

| BV-2 Microglial Cells (Aβ₂₅₋₃₅ treated) | 400 µM LA | Phagocytosis of FAM-oAβ₁₋₄₂ | Increased by 108.83 ± 51.07% | [11] |

Table 3: Effects of Lipoic Acid on Oxidative Stress Markers

| Model System | Treatment Regimen | Marker | Result | Reference |

| Rat Brain and Sciatic Nerve (in vitro) | LA treatment | Thiobarbituric Acid Reactive Substances (TBARS) | Dose-dependent reduction | [12] |

| Dapsone-treated Mice | 25 mg/kg LA | Lipid Peroxidation | Reduced | [13][14] |

| Dapsone-treated Mice | 25 mg/kg LA | Glutathione (GSH) Levels | Restored | [13][14] |

| Dapsone-treated Mice | 25 mg/kg LA | Superoxide Dismutase (SOD) and Catalase (CAT) Activity | Restored | [13][14] |

Table 4: Effects of Lipoic Acid on Inflammatory Markers

| Cell Type/Model | Treatment/Condition | Marker | Result | Reference |

| LPS-treated BV-2 Microglial Cells | 500 µM LA | TNF-α and IL-6 | Significantly attenuated | [15][16] |

| LPS-treated BV-2 Microglial Cells | 500 µM LA | Nitric Oxide and ROS | Significantly attenuated | [15][16] |

| Dapsone-treated Mice | 25 mg/kg LA | IL-1β | Reduced | [13][14] |

| Human Peripheral Blood Mononuclear Cells | 10 or 25 µg/ml LA | IL-10 | Increased | [17] |

Signaling Pathways Modulated by Lipoic Acid

Nrf2-ARE Signaling Pathway

Lipoic acid activates the Nrf2 pathway, a cornerstone of its neuroprotective effects. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and proteasomal degradation. Lipoic acid, through its dithiol group, is thought to modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating their transcription. These genes encode a wide range of protective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione synthesis.[18][19][20][21][22]

Caption: Lipoic acid activates the Nrf2 signaling pathway.

Anti-inflammatory Signaling

Lipoic acid can suppress neuroinflammation by inhibiting the pro-inflammatory NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Lipoic acid can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK), which is responsible for phosphorylating IκB.[15][16]

Caption: Lipoic acid's anti-inflammatory signaling pathway.

Detailed Experimental Protocols

Assessment of Motor Function: Rotarod Test

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodent models of neurodegenerative diseases, particularly Parkinson's disease.[23][24][25][26]

Protocol:

-

Apparatus: An automated rotarod apparatus with a textured rod to provide grip. The apparatus should allow for adjustable rotation speed.

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Training:

-

Place the mice on the stationary rod for a brief period to familiarize them with the apparatus.

-

Begin training at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).

-

Repeat the training for 2-3 consecutive days.

-

-

Testing:

-

On the test day, place the mice on the rotarod, which is set to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and making a full passive rotation.

-

Perform multiple trials (e.g., 3 trials) with an inter-trial interval of at least 15 minutes.

-

-

Data Analysis: The latency to fall is the primary endpoint. Data are typically presented as the average latency to fall across the trials for each experimental group.

Measurement of Mitochondrial Respiration: Seahorse XF Analyzer

The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration in live cells, providing insights into cellular bioenergetics.[27][28][29]

Protocol for Cultured Neuronal Cells (e.g., SH-SY5Y):

-

Cell Seeding: Seed neuronal cells in a Seahorse XF cell culture microplate at an optimized density to ensure a confluent monolayer on the day of the assay.

-

Lipoic Acid Treatment: Treat the cells with the desired concentrations of lipoic acid for the specified duration.

-

Assay Preparation:

-

One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO₂ incubator at 37°C.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

-

-

Mito Stress Test:

-

Load the injection ports of the sensor cartridge with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples ATP synthesis from the electron transport chain)

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors)

-

-

Place the cell culture microplate in the Seahorse XF Analyzer.

-

-

Data Acquisition and Analysis: The instrument measures the oxygen consumption rate (OCR) in real-time. The sequential injection of the mitochondrial inhibitors allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[30]

Quantification of Gene Expression: Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive and specific method for quantifying mRNA levels of target genes, such as those in the Nrf2 pathway.

Protocol for Brain Tissue:

-

RNA Extraction:

-

Homogenize brain tissue samples in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., Nqo1, Hmox1) and a reference gene (e.g., Gapdh, Actb), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Analysis of Protein Expression: Western Blotting

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, such as Nrf2 and its downstream targets.[19][31][32]

Protocol for Cell Lysates:

-

Protein Extraction:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature a fixed amount of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-HO-1) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

-

Assessment of Metal Chelation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique used for determining the elemental composition of a sample, making it ideal for measuring intracellular metal concentrations.[1][33][34]

Protocol for Neuronal Cell Cultures:

-

Cell Culture and Treatment:

-

Culture neuronal cells to the desired confluency.

-

Treat the cells with a known concentration of a metal (e.g., copper chloride) with or without lipoic acid for a specified time.

-

-

Sample Preparation:

-

Wash the cells thoroughly with PBS to remove any extracellular metal.

-

Lyse the cells and digest the lysate with a strong acid (e.g., nitric acid) to break down the organic matrix.

-

-

ICP-MS Analysis:

-

Introduce the digested sample into the ICP-MS instrument.

-

The instrument atomizes and ionizes the sample in an argon plasma.

-

The ions are then separated by their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

Quantify the concentration of the target metal by comparing the signal intensity to a calibration curve prepared from standards of known concentrations.

-

Normalize the metal concentration to the total protein content of the cell lysate.

-

Conclusion

Lipoic acid presents a compelling profile as a neuroprotective agent due to its ability to simultaneously target multiple key pathological pathways in neurodegeneration. Its antioxidant, anti-inflammatory, metal-chelating, and mitochondrial-protective properties, largely mediated through the activation of the Nrf2 signaling pathway, offer a holistic approach to combating the complex nature of these diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of lipoic acid in the fight against neurodegenerative disorders. Further well-designed, placebo-controlled clinical trials are warranted to definitively establish the efficacy of lipoic acid in a clinical setting.

References

- 1. α-Lipoic acid: a potential regulator of copper metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha Lipoic Acid and Monoisoamyl-DMSA Combined Treatment Ameliorates Copper-Induced Neurobehavioral Deficits, Oxidative Stress, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-lipoic acid as a new treatment option for Alzheimer's disease--a 48 months follow-up analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Lipoic Acid Therapy on Cognitive Functioning in Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-lipoic acid improved motor function in MPTP-induced Parkinsonian mice by reducing neuroinflammation in the nigral and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PlumX [plu.mx]

- 9. α-Lipoic acid improves abnormal behavior by mitigation of oxidative stress, inflammation, ferroptosis, and tauopathy in P301S Tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversal of metabolic deficits by lipoic acid in a triple transgenic mouse model of Alzheimer's disease: a 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Effects of α-Lipoic Acid on Phagocytosis of Oligomeric Beta-Amyloid1–42 in BV-2 Mouse Microglial Cells [frontiersin.org]

- 12. Alpha-lipoic acid: antioxidant potency against lipid peroxidation of neural tissues in vitro and implications for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha-Lipoic Acid Reduces Neuroinflammation and Oxidative Stress Induced by Dapsone in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of α-lipoic acid on LPS-induced neuroinflammation and NLRP3 inflammasome activation through the regulation of BV-2 microglial cells activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipoic Acid Attenuates Inflammation via cAMP and Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. α-Lipoic acid alleviates pentetrazol-induced neurological deficits and behavioral dysfunction in rats with seizures via an Nrf2 pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 24. mdpi.com [mdpi.com]

- 25. protocols.io [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. biorxiv.org [biorxiv.org]

- 34. α-Lipoic acid: a potential regulator of copper metabolism in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Discovery and Isolation of Lipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the landmark discovery and subsequent isolation of lipoic acid, a critical cofactor in cellular metabolism. We will delve into the historical context, the intricate experimental protocols that led to its identification, and its fundamental role in biological systems. This document is designed to serve as a comprehensive resource, offering detailed methodologies and quantitative data to inform and guide contemporary research and development efforts.

The Dawn of Discovery: Unraveling a Mysterious Growth Factor

The journey to uncover lipoic acid began with independent observations in the 1940s of an unidentified growth factor essential for certain microorganisms. Early work by Esmond E. Snell and his colleagues on bacterial nutrition was instrumental in identifying this essential nutrient.[1] It wasn't until 1951 that the crystalline form of this factor was successfully isolated from bovine liver by Lester J. Reed and his team, who named it α-lipoic acid.[2][3][4][5][6] This seminal achievement marked a turning point in understanding cellular bioenergetics.

The initial isolation was a formidable undertaking, highlighting the minute quantities of free lipoic acid present in biological tissues. The vast majority of lipoic acid exists in a protein-bound form.[7][8]

The Monumental Task of Isolation: A Quantitative Perspective

The pioneering work of Reed's group underscored the challenges of isolating lipoic acid. The following table summarizes the quantitative data from their initial successful isolation, a testament to their perseverance and the low abundance of the free form of this vital molecule.

| Biological Source | Starting Material Mass | Crystalline Lipoic Acid Yield |

| Insoluble Liver Residue | ~10 tons | 30 mg |

| Data sourced from Reed et al., 1951.[7][8] |

This incredibly low yield emphasizes that for practical applications, including research and therapeutic use, lipoic acid is chemically synthesized.[7][8]

Experimental Protocols: From Extraction to Crystallization

The isolation of lipoic acid from biological sources is a multi-step process involving extraction, purification, and crystallization. While modern techniques have significantly refined these processes, the foundational methods established by early researchers remain instructive.

Extraction from Biological Tissues

The initial step involves the liberation of lipoic acid from the mitochondrial protein complexes to which it is covalently bound.

Protocol: Acid Hydrolysis for Liberation of Protein-Bound Lipoic Acid

-

Homogenization: Homogenize the biological tissue (e.g., liver, heart, kidney) in an appropriate buffer.

-

Acidification: Treat the homogenate with a strong acid, such as sulfuric acid or hydrochloric acid, to hydrolyze the amide bond linking lipoic acid to the lysine (B10760008) residues of the E2 subunit of mitochondrial dehydrogenase complexes.

-

Solvent Extraction: Following hydrolysis, extract the liberated lipoic acid using an organic solvent. Dichloromethane and acidified methanol (B129727) have been used for this purpose.[9][10] For instance, a common method involves extraction with 0.5% acetic acid in methanol followed by sonication.[10]

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract containing lipoic acid.

Purification by Chromatography

Modern purification of lipoic acid heavily relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Protocol: Reverse-Phase HPLC Purification of Lipoic Acid

-

Sample Preparation: Dissolve the crude extract in a suitable solvent, often the mobile phase used for chromatography.

-

Chromatographic System:

-

Column: A C18 column is typically used for the separation of lipoic acid.[11]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 50 mM disodium (B8443419) hydrogen phosphate (B84403), pH adjusted to 2.5) and an organic solvent like acetonitrile.[11] A mixture of acetonitrile, methanol, and a potassium dihydrogen phosphate buffer is also effective.[10][12]

-

Detection: UV detection at a low wavelength, such as 201 nm, is often employed for quantification.[11][13]

-

-

Fraction Collection: Collect the fractions corresponding to the retention time of lipoic acid.

-

Purity Assessment: Analyze the purity of the collected fractions using the same HPLC method.

Crystallization

The final step in obtaining pure lipoic acid is crystallization.

Protocol: Crystallization of Lipoic Acid

-

Dissolution: Dissolve the purified lipoic acid in a minimal amount of a suitable hot organic solvent or a solvent mixture. Solvents with a dielectric constant between 1.95 and 2.4, such as a mixture of toluene (B28343) and heptane, have been found to be effective.[14]

-

Cooling: Slowly cool the solution to induce crystallization. Cooling to a temperature between 0°C and -20°C is often employed.[14] Seeding with a small crystal of pure lipoic acid can facilitate this process.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under a vacuum or a stream of inert gas.[14]

Visualizing the Isolation and Biosynthesis Workflow

The following diagrams illustrate the general workflow for the isolation of lipoic acid from biological sources and its de novo biosynthesis pathway.

Caption: General experimental workflow for the isolation of lipoic acid.

Caption: De novo biosynthesis pathway of protein-bound lipoic acid.

The Biological Significance: Lipoic Acid's Role in Metabolism

Lipoic acid is an essential cofactor for several key mitochondrial multienzyme complexes, including the pyruvate (B1213749) dehydrogenase (PDH) complex and the α-ketoglutarate dehydrogenase complex.[6][15][16] In these complexes, it is covalently attached to a specific lysine residue on the dihydrolipoamide (B1198117) acetyltransferase (E2) component.[15][17] Its function is to couple acyl-group transfer with electron transfer during the oxidative decarboxylation of α-keto acids.[6]

The following diagram illustrates the central role of the lipoyl domain in the pyruvate dehydrogenase complex.

Caption: Role of the lipoyl group in the pyruvate dehydrogenase complex.

Conclusion

The discovery and isolation of lipoic acid represent a significant chapter in the history of biochemistry. The arduous process of its initial purification from natural sources paved the way for a deeper understanding of its critical role in cellular metabolism. For today's researchers, these foundational studies, coupled with modern analytical and synthetic techniques, provide a robust framework for exploring the therapeutic potential of lipoic acid in a variety of clinical applications, from diabetic neuropathy to neurodegenerative diseases.[5][6] This guide has aimed to consolidate the key technical aspects of this journey, offering a valuable resource for those working at the forefront of biochemical and pharmaceutical science.

References

- 1. Esmond E. Snell--the pathfinder of B vitamins and cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Insights on the Use of α-Lipoic Acid for Therapeutic Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoic acid - biological activity and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Lipoic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. US6441024B1 - Crystal modification of lipoic acid - Google Patents [patents.google.com]

- 15. The role of lipoic acid residues in the pyruvate dehydrogenase multienzyme complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 17. Lipoic acid residues in a take-over mechanism for the pyruvate dehydrogenase multienzyme complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Lipoic Acid in Cellular Energetics and Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoic acid (LA), a naturally occurring dithiol compound, occupies a unique and critical position at the intersection of cellular energy metabolism and redox regulation. In its protein-bound form, lipoyllysine, it functions as an essential cofactor for key mitochondrial multienzyme complexes, including the pyruvate (B1213749) dehydrogenase (PDC) and α-ketoglutarate dehydrogenase (α-KGDH) complexes, which are central to cellular respiration.[1][2][3] Beyond this bioenergetic role, free lipoic acid and its reduced form, dihydrolipoic acid (DHLA), constitute a potent redox couple that exerts significant antioxidant effects.[4][5] This "universal antioxidant" not only directly quenches reactive oxygen species (ROS) but also regenerates other endogenous antioxidants and modulates critical redox-sensitive signaling pathways, such as the Nrf2 and NF-κB pathways.[6][7][8] This guide provides an in-depth examination of these dual functions, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and therapeutic development.

Lipoic Acid's Indispensable Role in Cellular Energy Metabolism

Lipoic acid is indispensable for mitochondrial metabolism, where it functions as a covalently attached cofactor for 2-ketoacid dehydrogenase complexes.[1][3] These enzyme complexes link glycolysis to the tricarboxylic acid (TCA) cycle and are critical for the oxidative catabolism of carbohydrates, fatty acids, and amino acids.[1][9]

Cofactor for Pyruvate Dehydrogenase Complex (PDC)

The PDC catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the TCA cycle.[9][10] Lipoic acid is covalently bound via an amide linkage to a specific lysine (B10760008) residue on the dihydrolipoyl acetyltransferase (E2) subunit.[10][11] This creates a long, flexible "swinging arm" that shuttles reaction intermediates between the active sites of the complex's three enzymes (E1, E2, and E3).[12]

Cofactor for α-Ketoglutarate Dehydrogenase Complex (α-KGDH)

Acting within the TCA cycle, the α-KGDH complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[13][14] Similar to its role in PDC, the lipoyl moiety on the dihydrolipoyl succinyltransferase (E2) subunit is essential for transferring the succinyl group and reducing equivalents.[1][15]

Cofactor for Other Key Enzymes

Lipoic acid is also a required cofactor for the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine), and the glycine (B1666218) cleavage system (GCS).[1][10][14] Deficiencies in lipoylation lead to severely impaired activity of these enzymes, blocking aerobic metabolism and causing serious mitochondrial diseases.[10][16]

Lipoic Acid in Cellular Redox Regulation

Beyond its role in metabolism, LA is a powerful modulator of the cellular redox environment.[7] Both the oxidized (LA) and reduced (DHLA) forms possess antioxidant properties, with DHLA being a particularly potent reductant.[5][17]

Direct Antioxidant Activity

LA and DHLA can directly scavenge a wide range of reactive oxygen and nitrogen species (RNS), including hydroxyl radicals, superoxide (B77818) radicals, and hydrogen peroxide.[4][5][17] This broad-spectrum scavenging ability in both aqueous and lipid environments contributes to its designation as a "universal antioxidant".[6]

Indirect Antioxidant Activity: Regeneration of Endogenous Antioxidants

A key aspect of LA's antioxidant capacity is its ability to regenerate other primary antioxidants from their radical or oxidized forms. DHLA can reduce the tocopheroxyl radical to regenerate Vitamin E and dehydroascorbate to regenerate Vitamin C (ascorbic acid).[5][6] It also plays a crucial role in maintaining the intracellular pool of reduced glutathione (B108866) (GSH) by reducing glutathione disulfide (GSSG), a process that enhances the cell's primary defense against oxidative stress.[17][18]

Modulation of Redox-Sensitive Signaling Pathways

LA influences gene expression by modulating redox-sensitive transcription factors. The most well-characterized interaction is with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][19]

Nrf2-Keap1 Pathway: Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8] Oxidative stress or the presence of electrophiles like LA can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[8][20] The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[19][21]

Lipoic Acid Biosynthesis and Salvage

Cells obtain lipoic acid through two primary mechanisms: de novo biosynthesis and salvage from extracellular sources.[22][23] The de novo pathway, occurring within the mitochondria, utilizes octanoyl-ACP from fatty acid synthesis as a precursor.[12][24] The enzymes LipB (an octanoyltransferase) and LipA (lipoyl synthase) catalyze the attachment of the octanoyl moiety to the target enzyme complexes and the subsequent insertion of two sulfur atoms to form the active lipoyl group.[22][24] The salvage pathway involves the enzyme lipoate-protein ligase (LplA), which attaches scavenged, free lipoic acid to the apoproteins.[12][23]

Quantitative Data Summary

The effects of lipoic acid have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on mitochondrial function, oxidative stress, and metabolic parameters.

Table 1: Effects of Lipoic Acid on Mitochondrial Function and Oxidative Stress

| Parameter | Model System | Treatment | Result | Reference |

|---|---|---|---|---|

| Oxygen Consumption | Hepatocytes from old rats | 0.5% (w/w) R-LA diet for 2 weeks | Reversed age-related decline (from 59% of young control to levels comparable with young control) | [25] |

| Mitochondrial Membrane Potential | Hepatocytes from old rats | 0.5% (w/w) R-LA diet for 2 weeks | Significantly increased potential, reversing age-related decline | [25][26] |

| ATP Production | SH-SY5Y-APP695 cells (Alzheimer's model) | 100 µM - 1 mM ALA for 24h | Significant increase in ATP levels | [27] |

| Malondialdehyde (MDA) | Hepatocytes from old rats | 0.5% (w/w) R-LA diet for 2 weeks | Reduced 5-fold increase in MDA levels seen with aging | [25] |

| Glutathione (GSH) | Hepatocytes from old rats | 0.5% (w/w) R-LA diet for 2 weeks | Reversed age-related decline in GSH levels | [25] |

| Ascorbic Acid | Hepatocytes from old rats | 0.5% (w/w) R-LA diet for 2 weeks | Reversed age-related decline in ascorbic acid levels | [25] |

| Mitochondrial Superoxide | Rat kidney mitochondria | 10-100 mg/rat/day | Dose-dependently inhibited glucocorticoid-induced superoxide production |[26] |

Table 2: Effects of Lipoic Acid Supplementation in Human Clinical Trials

| Condition | Subjects | Treatment | Key Outcomes | Reference |

|---|---|---|---|---|

| Type 2 Diabetes | 105 patients | 600 mg/day LA for 3 months | Improved glycemic control and insulin (B600854) resistance; increased SOD activity | [28] |

| Diabetic Neuropathy | 328 patients | 600-1200 mg/day IV LA for 3 weeks | Significant improvement in symptoms (burning, pain, numbness) | [5][29] |

| Hyperlipidemia | Patients with/without hyperlipidemia | LA for up to 4 years | Lowered total cholesterol and LDL cholesterol | [29] |

| Metabolic Syndrome | 46 patients | 600 mg/day LA for 12 weeks | Significant reduction in fasting blood sugar | [30] |

| Metabolic Disorders (Meta-analysis) | 1,245 subjects across 20 trials | 200-1800 mg/day LA | Lowered fasting glucose, insulin, insulin resistance, and HbA1c |[31] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key experiments used to assess the efficacy of lipoic acid.

Protocol for Assessing Mitochondrial Function in Isolated Hepatocytes

This protocol is adapted from Hagen et al. (1999).[25]

-

Animal Model: Young (3-5 months) and old (24-26 months) Fischer 344 rats are used. The treatment group receives a diet supplemented with 0.5% (w/w) R-lipoic acid for 2 weeks.

-

Hepatocyte Isolation: Livers are perfused in situ with a collagenase solution to disperse tissue into single cells. Cell viability is assessed via Trypan blue exclusion and should typically exceed 90%.

-

Measurement of Oxygen Consumption: Hepatocellular oxygen consumption is monitored using a Clark-type oxygen electrode in a sealed, temperature-controlled chamber. 2-4 million cells are suspended in Krebs-Henseleit buffer. The rate of decline in oxygen tension is recorded to determine the cellular metabolic rate.

-

Measurement of Mitochondrial Membrane Potential (ΔΨm): The average ΔΨm in intact hepatocytes is measured by flow cytometry. Cells are incubated with the fluorescent probe Rhodamine 123 (R123). R123 accumulates in mitochondria electrophoretically, and its fluorescence intensity is directly proportional to the ΔΨm. Data is collected from at least 10,000 cells per sample.

Protocol for Quantifying Oxidative Damage (Lipid Peroxidation)

This protocol is adapted from Hagen et al. (1999).[25]

-

Sample Preparation: Isolated hepatocytes (as described in 5.1) are pelleted and lysed.

-

Malondialdehyde (MDA) Assay: MDA, a stable end-product of lipid peroxidation, is measured. The cell lysate is reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature (95°C). The resulting MDA-TBA adduct is a pink chromogen.

-

Quantification: The absorbance of the MDA-TBA adduct is measured spectrophotometrically at 532 nm. A standard curve is generated using a known concentration of MDA to quantify the levels in the samples. Results are typically normalized to total protein content.

Protocol for Western Blot Analysis of Nrf2 Pathway Activation

This protocol is adapted from studies on Nrf2 signaling.[8][19]

-

Cell Culture and Treatment: A relevant cell line (e.g., AGS gastric epithelial cells, primary neurons) is cultured. Cells are treated with a vehicle control, a stressor (e.g., H. pylori, H₂O₂), and/or various concentrations of α-lipoic acid for a specified time.

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 translocation analysis, nuclear and cytoplasmic fractions are separated using a nuclear extraction kit. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein expression levels relative to the loading control.

Conclusion and Future Directions

Lipoic acid is a pleiotropic molecule with well-defined, essential roles in both mitochondrial energy production and the regulation of cellular redox status. Its function as a cofactor for dehydrogenase complexes is fundamental to central metabolism, while its antioxidant and signaling properties offer significant therapeutic potential for a range of pathologies underpinned by oxidative stress and mitochondrial dysfunction, including diabetes, cardiovascular disease, and neurodegeneration.[4][7]

Future research should focus on elucidating the precise molecular targets of LA-driven redox modulation, developing isoform-specific (R-LA) therapeutic strategies, and conducting large-scale clinical trials to validate its efficacy in various disease states. Understanding the interplay between its metabolic and redox-regulating functions will be key to fully harnessing the therapeutic power of this remarkable natural compound.

References

- 1. Lipoic acid metabolism and mitochondrial redox regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoic Acid [flipper.diff.org]

- 3. Lipoic acid metabolism and mitochondrial redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits [mdpi.com]

- 6. Lipoic Acid: its antioxidant and anti-inflammatory role and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorfrancis.com [taylorfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. The role of lipoic acid residues in the pyruvate dehydrogenase multienzyme complex of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipoic Acid Synthesis and Attachment in Yeast Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the alpha-ketoglutarate dehydrogenase-mediated reactive oxygen species generation by lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lipoic Acid-Dependent Oxidative Catabolism of α-Keto Acids in Mitochondria Provides Evidence for Branched-Chain Amino Acid Catabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. Effect of lipoic acid in a patient with defective activity of pyruvate dehydrogenase, 2-oxoglutarate dehydrogenase, and branched-chain keto acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling [jstage.jst.go.jp]

- 19. Alpha lipoic acid inhibits oxidative stress-induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. <i>α</i>-Lipoic Acid Targeting PDK1/NRF2 Axis Contributes to the Apoptosis Effect of Lung Cancer Cells - ProQuest [proquest.com]

- 21. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. google.com [google.com]

- 25. ivhealth.com.au [ivhealth.com.au]

- 26. The Effect of Alpha-Lipoic Acid on Mitochondrial Superoxide and Glucocorticoid-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Alpha-Lipoic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 30. researchgate.net [researchgate.net]

- 31. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Dual Antioxidant Power of Lipoic Acid and Dihydrolipoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (LA), a naturally occurring disulfide compound, and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants with significant therapeutic potential. Their unique ability to act in both aqueous and lipid environments, coupled with their capacity to regenerate other key antioxidants, makes them a compelling subject of study for mitigating oxidative stress-related pathologies. This technical guide provides an in-depth analysis of the antioxidant properties of LA and DHLA, focusing on their radical scavenging capabilities, metal chelation, and influence on crucial cellular signaling pathways.

Core Antioxidant Mechanisms

Lipoic acid and its reduced form, dihydrolipoic acid, constitute a powerful redox couple.[1][2] While both molecules exhibit antioxidant properties, DHLA is the more potent form, largely due to the presence of two thiol groups that readily donate hydrogen atoms to neutralize free radicals.[3][4] The antioxidant actions of LA and DHLA can be categorized into several key mechanisms:

-

Direct Radical Scavenging: Both LA and DHLA can directly quench a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). DHLA, in particular, is a highly effective scavenger of hydroxyl radicals, peroxyl radicals, and superoxide (B77818) radicals.[1][3]

-

Metal Chelation: Both LA and DHLA can chelate transition metals, such as iron and copper. This action is crucial as it prevents these metals from participating in Fenton-like reactions that generate highly destructive hydroxyl radicals.[1]

-

Regeneration of Other Antioxidants: DHLA can regenerate other endogenous antioxidants, including vitamin C, vitamin E, and glutathione, from their oxidized states. This synergistic action amplifies the overall antioxidant capacity of the cell.

-

Induction of Antioxidant Enzymes: Lipoic acid can upregulate the expression of phase II detoxification and antioxidant enzymes through the activation of the Nrf2 signaling pathway.

Quantitative Antioxidant Activity

The antioxidant capacities of LA and DHLA have been evaluated using various in vitro assays. While DHLA consistently demonstrates superior radical scavenging activity compared to LA, obtaining precise, directly comparable IC50 values from a single study for both compounds across multiple assays is challenging due to variations in experimental conditions.[3][4] However, the available data clearly indicates the higher potency of the reduced form.

| Antioxidant Assay | Lipoic Acid (LA) | Dihydrolipoic Acid (DHLA) | Key Findings |

| DPPH Radical Scavenging | Lower Activity | Higher Activity | DHLA is a more effective scavenger of the DPPH radical than LA.[3][4] |

| ABTS Radical Scavenging | Lower Activity | Higher Activity | DHLA demonstrates superior scavenging capacity against the ABTS radical cation compared to LA.[3][4] |

| Superoxide Radical Scavenging | No significant activity | Effective scavenger (Rate constant: 3.3 x 10⁵ M⁻¹s⁻¹) | DHLA, but not LA, effectively scavenges superoxide radicals. |

| Hydroxyl Radical Scavenging | Effective scavenger | Effective scavenger | Both forms are capable of scavenging hydroxyl radicals.[1] |

| Peroxynitrite Scavenging | Lower Activity | Higher Activity | DHLA is more potent in scavenging peroxynitrite than LA.[3][4] |

Note: IC50 values represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity. The values can vary significantly depending on the specific experimental protocol, solvent, and reaction time.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Lipoic acid and Dihydrolipoic acid standards

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of Samples: Prepare stock solutions of LA and DHLA in a suitable solvent. Create a series of dilutions from the stock solutions.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the sample dilutions to the respective wells.

-

For the blank, add 100 µL of the solvent instead of the sample.

-

For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol (B145695)

-

Lipoic acid and Dihydrolipoic acid standards

-

96-well microplate

-

Microplate reader (734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Samples: Prepare stock solutions of LA and DHLA in a suitable solvent. Create a series of dilutions from the stock solutions.

-

Assay:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the sample dilutions to the respective wells.

-

For the blank, add 10 µL of the solvent instead of the sample.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay.

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This assay determines the ability of a compound to chelate ferrous ions (Fe²⁺). Ferrozine (B1204870) forms a stable, colored complex with Fe²⁺. A chelating agent will compete with ferrozine for the iron, leading to a decrease in the color intensity.[5][6][7][8][9]

Materials:

-

Ferrous chloride (FeCl₂)

-

Ferrozine

-

Lipoic acid and Dihydrolipoic acid standards

-

Methanol or other suitable solvent

-

96-well microplate

-

Microplate reader (562 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a 2 mM solution of FeCl₂.

-

Prepare a 5 mM solution of ferrozine.

-

-

Preparation of Samples: Prepare stock solutions of LA and DHLA and a series of dilutions.

-

Assay:

-

Add 50 µL of the sample dilutions to the wells of a 96-well plate.

-

Add 50 µL of the FeCl₂ solution to each well.

-

Incubate for 5 minutes at room temperature.

-

Add 100 µL of the ferrozine solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 562 nm.

-

Calculation: Calculate the percentage of chelating activity using the following formula: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100 (where Abs_control is the absorbance of the reaction without the sample).

-

IC50 Determination: Determine the IC50 value from the dose-response curve.

Signaling Pathways Modulated by Lipoic Acid and Dihydrolipoic Acid

Beyond direct antioxidant actions, LA and DHLA exert significant effects by modulating key cellular signaling pathways involved in the antioxidant defense system and metabolic regulation.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Lipoic acid can activate the Nrf2 pathway, leading to the transcription of antioxidant and detoxification genes.

Insulin (B600854) Signaling Pathway

Lipoic acid has been shown to enhance insulin sensitivity by modulating the insulin signaling pathway. It can activate key components of this pathway, such as the insulin receptor, phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B), leading to increased glucose uptake by cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antioxidant capacity of a compound using the DPPH assay.

Conclusion

Lipoic acid and its reduced form, dihydrolipoic acid, are multifaceted antioxidants with a robust capacity to counteract oxidative stress through direct radical scavenging, metal chelation, regeneration of other antioxidants, and modulation of key cellular signaling pathways. DHLA consistently demonstrates superior antioxidant activity in in vitro assays. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of these remarkable compounds. Further research, particularly well-controlled comparative studies to establish definitive quantitative differences in their antioxidant capacities, will be invaluable in fully elucidating their mechanisms of action and optimizing their clinical applications.

References

- 1. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. zen-bio.com [zen-bio.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

Lipoic Acid Signaling in Metabolic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-lipoic acid (ALA), a naturally occurring disulfide compound, functions as a critical cofactor for mitochondrial dehydrogenase complexes. Beyond its well-established role in energy metabolism, exogenously administered lipoic acid acts as a potent modulator of cellular redox status and a key signaling molecule in metabolic regulation. This technical guide provides a comprehensive overview of the core signaling pathways influenced by lipoic acid, with a focus on its implications for metabolic diseases such as metabolic syndrome and type 2 diabetes. This document details the intricate molecular mechanisms, presents quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with the essential knowledge to advance research in this field.

Core Signaling Pathways of Lipoic Acid in Metabolic Regulation

Lipoic acid exerts its metabolic effects through the modulation of several key signaling cascades, primarily the AMP-activated protein kinase (AMPK) pathway, the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) pathway, and the insulin (B600854) signaling pathway.[1][2][3]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a central energy sensor that maintains cellular energy homeostasis.[4] Lipoic acid has been shown to activate AMPK in various tissues, including skeletal muscle, leading to enhanced glucose uptake and fatty acid oxidation.[5] Activation of AMPK by lipoic acid is a key mechanism underlying its therapeutic potential for metabolic disorders.[6]

The activation of AMPK by lipoic acid leads to a cascade of downstream events that collectively improve metabolic health. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby shifting metabolism towards fatty acid oxidation.[4] Furthermore, AMPK activation stimulates the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake into cells.[5]

Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 Alpha (PGC-1α) Pathway

PGC-1α is a master regulator of mitochondrial biogenesis and function.[7] Lipoic acid has been demonstrated to increase the expression of PGC-1α, leading to enhanced mitochondrial activity and energy expenditure.[7] This effect is partly mediated by the activation of AMPK, which can in turn activate PGC-1α.[8]

The upregulation of PGC-1α by lipoic acid has significant implications for metabolic health. Increased mitochondrial biogenesis enhances the capacity of cells to oxidize fatty acids and glucose, thereby improving insulin sensitivity and reducing lipid accumulation.[9]

Insulin Signaling Pathway

Lipoic acid has been shown to enhance insulin sensitivity by acting on multiple components of the insulin signaling pathway.[10] It can directly activate the insulin receptor and downstream signaling molecules such as phosphatidylinositol 3-kinase (PI3K) and Akt (also known as protein kinase B).[10][11] This insulin-mimetic effect contributes to increased glucose uptake and utilization.[10]

By improving insulin signaling, lipoic acid can help overcome insulin resistance, a key feature of metabolic syndrome and type 2 diabetes. The activation of the PI3K/Akt pathway by lipoic acid leads to the translocation of GLUT4 to the cell surface, facilitating glucose transport into cells.[9]

Quantitative Data on the Effects of Lipoic Acid

The metabolic effects of lipoic acid have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Effects of Lipoic Acid on Metabolic Parameters in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Ovariectomized rabbits | 10 mg/kg/day | 30 days | Decreased serum cholesterol, triglycerides, and glucose. Increased HDL-c and insulin. | [12] |

| Diabetic rats (Streptozotocin-induced) | 50 mg/kg/day | 6 weeks | Reversed increases in blood glucose, plasma insulin, cholesterol, and triglycerides. | [13] |

| Rats | 31.6 or 61.9 mg/kg/day | 4 weeks | No observed adverse effect level (NOAEL) established at 61.9 mg/kg/day. | [3] |

| Mice | 20, 50, 100 mg/kg/day | - | Serum Cmax of 2.7, 7.6, and 30.9 µg/ml, respectively. | [14] |

Table 2: Effects of Lipoic Acid on Metabolic Parameters in Human Clinical Trials

| Study Population | Dosage | Duration | Key Findings | Reference |

| Patients with Metabolic Syndrome | 600 mg/day | 12 weeks | Significant decrease in triglycerides (-36.82 mg/dl) and total cholesterol (-8.91 mg/dl). | [2][8] |

| Patients with Metabolic Syndrome | 600 mg/day | 12 weeks | Significant decrease in fasting blood sugar (-16.25 mg/dl), serum insulin (-1.30 µIU/ml), and HOMA-IR (-0.58). | [15] |

| Type 2 Diabetic Patients | 600 mg/day (with other supplements) | 3 months | Reduction in LDL-C, triglycerides, and Hs-CRP. | [16] |

Detailed Experimental Protocols

Reproducible experimental design is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of lipoic acid's effects on metabolic signaling pathways.

Western Blot Analysis of AMPK Activation

This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.

a. Cell or Tissue Lysis:

-

Treat cells or tissues with lipoic acid at the desired concentration and duration.

-

Wash cells/tissues with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells/tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.[4]

b. Protein Quantification:

-

Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[4]

c. SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology, #2535, 1:1000 dilution) and total AMPKα (e.g., Santa Cruz Biotechnology, sc-33524, 1:200 dilution) overnight at 4°C.[10][17]

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

e. Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phosphorylated AMPK signal to the total AMPK signal.

Quantitative PCR (qPCR) for PGC-1α Expression

This protocol outlines the measurement of PGC-1α mRNA levels.

a. RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from cells or tissues treated with lipoic acid using a suitable RNA isolation kit.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. qPCR:

-

Perform qPCR using a SYBR Green-based master mix and primers specific for PGC-1α and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[18]

c. Data Analysis:

-

Calculate the relative expression of PGC-1α using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Insulin Signaling Pathway Analysis (PI3K/Akt Activation)

This protocol describes the assessment of Akt phosphorylation as a marker of insulin signaling pathway activation.

a. Cell Treatment and Lysis:

-

Serum-starve cells for 4-6 hours before treatment.

-

Treat cells with lipoic acid and/or insulin.

-

Lyse cells as described in the Western Blot protocol for AMPK activation.

b. Immunoblotting:

-

Perform Western blotting as described above.

-

Use primary antibodies against phospho-Akt (Ser473) (e.g., Cell Signaling Technology, #4060, 1:1000 dilution) and total Akt (e.g., Cell Signaling Technology, #9272, 1:1000 dilution).

c. Data Analysis:

-

Quantify band intensities and normalize the phospho-Akt signal to the total Akt signal.

Alternatively, commercially available ELISA kits can be used to quantify phosphorylated and total Akt levels according to the manufacturer's instructions.[6][19]

Conclusion

Lipoic acid is a multifaceted signaling molecule with profound effects on metabolic regulation. Its ability to activate AMPK, enhance PGC-1α expression, and improve insulin signaling underscores its therapeutic potential for a range of metabolic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the mechanisms of action of lipoic acid and to explore its clinical applications. Future research should continue to elucidate the intricate signaling networks modulated by lipoic acid and to optimize its use in the prevention and treatment of metabolic diseases.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Effects of alpha lipoic acid supplementation on serum lipid profile in patients with metabolic syndrome: A randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Lipoic Acid as a Nutritive Supplement for Humans and Animals: An Overview of Its Use in Dog Food - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Alpha-lipoic acid upregulates SIRT1-dependent PGC-1α expression and protects mouse brain against focal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of alpha lipoic acid supplementation on serum lipid profile in patients with metabolic syndrome: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insulin Regulates Adipocyte Lipolysis via an Akt-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. entomoljournal.com [entomoljournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Clinical Trial about a Food Supplement Containing α-Lipoic Acid on Oxidative Stress Markers in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. origene.com [origene.com]

- 19. raybiotech.com [raybiotech.com]

The Role of Lipoic Acid in Mitochondrial Bioenergetics: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the multifaceted role of alpha-lipoic acid (ALA) in mitochondrial bioenergetics. It is intended for researchers, scientists, and drug development professionals investigating mitochondrial function and related pathologies. This document details ALA's crucial function as a covalently bound cofactor for key mitochondrial multi-enzyme complexes, its potent antioxidant capabilities within the mitochondrial matrix, and its influence on critical signaling pathways that regulate mitochondrial biogenesis and energy homeostasis. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for assessing the impact of lipoic acid on mitochondrial function are provided, along with visual representations of key pathways and workflows using the Graphviz DOT language to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Central Role of Mitochondria and Lipoic Acid

Mitochondria are the primary sites of cellular energy production, generating the majority of the cell's adenosine (B11128) triphosphate (ATP) through oxidative phosphorylation. Mitochondrial dysfunction is a hallmark of numerous metabolic and neurodegenerative diseases, as well as the aging process itself.[1] Alpha-lipoic acid, a naturally occurring dithiol compound, is an essential cofactor for several mitochondrial enzyme complexes that are critical for converting fuel sources into ATP.[2] Beyond its enzymatic role, lipoic acid and its reduced form, dihydrolipoic acid (DHLA), are powerful antioxidants that scavenge reactive oxygen species (ROS) and participate in the regeneration of other key antioxidants like vitamin C and glutathione.[3] This dual functionality places lipoic acid at a critical nexus of mitochondrial metabolism and redox signaling.

Core Function of Lipoic Acid as a Mitochondrial Enzyme Cofactor

Lipoic acid is indispensable for the catalytic activity of several key mitochondrial α-ketoacid dehydrogenase complexes.[4][5] In its biologically active form, it is covalently attached to a specific lysine (B10760008) residue on the E2 subunit (dihydrolipoyl acyltransferase) of these complexes, forming a lipoamide (B1675559).[6] This lipoamide arm acts as a "swinging arm" to transfer intermediates between the different enzyme subunits.[4]

The primary mitochondrial enzyme complexes that rely on lipoic acid as a cofactor include:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): PDC links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[6] Lipoic acid is essential for the acetyltransferase activity of the E2 subunit.[7][8]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme in the TCA cycle, KGDHC catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[4]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): This complex is involved in the catabolism of the branched-chain amino acids leucine, isoleucine, and valine.[4]

The catalytic cycle of these dehydrogenase complexes, facilitated by the lipoamide arm, is a fundamental process in cellular energy metabolism.

Lipoic Acid as a Mitochondrial Antioxidant

Mitochondria are a major source of endogenous ROS due to electron leakage from the electron transport chain. This oxidative stress can damage mitochondrial DNA, proteins, and lipids, leading to impaired bioenergetic function.[9] Lipoic acid and its reduced form, DHLA, are potent antioxidants that can neutralize a variety of ROS, including superoxide (B77818) radicals, hydroxyl radicals, and peroxyl radicals.[3]

The antioxidant properties of lipoic acid are multifaceted:

-

Direct ROS Scavenging: Both ALA and DHLA can directly quench free radicals.[3]

-

Regeneration of Other Antioxidants: DHLA can regenerate other important antioxidants, such as vitamin C and glutathione, which in turn can recycle vitamin E.[3]

-

Metal Chelation: Lipoic acid can chelate transition metals like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[2]

Lipoic Acid and Mitochondrial Signaling Pathways

Lipoic acid has been shown to modulate key signaling pathways that regulate mitochondrial biogenesis and energy metabolism, primarily through the activation of AMP-activated protein kinase (AMPK) and the subsequent upregulation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[10][11]

The AMPK/PGC-1α Pathway

AMPK is a cellular energy sensor that is activated when the AMP:ATP ratio increases, signaling a low energy state.[12] Activated AMPK initiates a cascade of events to restore energy balance, including the stimulation of mitochondrial biogenesis.[13] A key downstream target of AMPK is PGC-1α, a master regulator of mitochondrial biogenesis.[11]

Lipoic acid supplementation has been shown to increase the phosphorylation and activation of AMPK, leading to increased expression of PGC-1α and its downstream targets involved in mitochondrial gene expression and function.[10][14]

Quantitative Data on the Effects of Lipoic Acid on Mitochondrial Bioenergetics

The following tables summarize quantitative data from various studies investigating the effects of lipoic acid on mitochondrial function.

Table 1: Effect of Lipoic Acid on Mitochondrial Enzyme Activity and Gene Expression

| Parameter | Model System | Treatment | Result | Reference |

| PDC Activity | Diabetic rats | Lipoic acid supplementation | Increased activity | [15] |

| KGDHC Activity | Isolated mitochondria | Lipoic acid treatment | Inhibition of ROS-mediated inactivation | [16] |

| AMPK Phosphorylation | Aged mouse skeletal muscle | 0.75% α-LA in drinking water for 1 month | Increased phosphorylation | [10] |

| PGC-1α mRNA Expression | Aged mouse skeletal muscle | 0.75% α-LA in drinking water for 1 month | Significantly elevated | [10] |

| GLUT-4 mRNA Expression | Aged mouse skeletal muscle | 0.75% α-LA in drinking water for 1 month | Significantly elevated | [10] |

| SIRT1 Expression | Mouse brain (focal ischemia model) | 50mg/kg ALA intraperitoneally | Increased expression | [3] |

Table 2: Effect of Lipoic Acid on Mitochondrial Bioenergetic Parameters

| Parameter | Model System | Treatment | Result | Reference |

| Mitochondrial Membrane Potential | Hepatocytes from old rats | (R)-lipoic acid (0.5% w/w) for 2 weeks | Increased by 50.0% ± 7.9% | [17] |

| Mitochondrial Membrane Potential | Kidneys of diabetic rats | α-LA treatment | Significantly increased | [18] |

| Oxygen Consumption | Hepatocytes from old rats | (R)-lipoic acid (0.5% w/w) for 2 weeks | Reversed age-related decline | [17] |

| ATP Production | SH-SY5Y-MOCK cells | 1 mM ALA for 24 hours | Significantly increased | [19] |

| Mitochondrial Swelling | Kidneys of diabetic rats | α-LA treatment | Reduced Ca2+-induced swelling | [18] |

| ROS Production | SH-SY5Y cells | ALA treatment | Significantly lower | [19] |

Experimental Protocols